Diphenyl Fulvene

Description

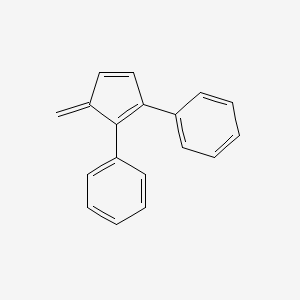

Diphenyl fulvene (6,6-diphenylfulvene; C₁₈H₁₄) is a fulvene derivative characterized by two phenyl groups substituted at the exocyclic C6 position of the cyclopentadienyl core. Its molecular structure (Fig. 1) features a conjugated π-system, enabling unique photophysical properties such as tunable absorption/emission and aggregation-induced emission (AIE) behavior . The frontier molecular orbitals (HOMO/LUMO) and conical intersections between electronic states (S₀ and S₁) govern its optical behavior, with emission quenching in solution due to accessible non-radiative decay pathways via exocyclic C1-C6 bond twisting .

Properties

Molecular Formula |

C18H14 |

|---|---|

Molecular Weight |

230.3 g/mol |

IUPAC Name |

(3-methylidene-2-phenylcyclopenta-1,4-dien-1-yl)benzene |

InChI |

InChI=1S/C18H14/c1-14-12-13-17(15-8-4-2-5-9-15)18(14)16-10-6-3-7-11-16/h2-13H,1H2 |

InChI Key |

XVKBVPBNHWUILZ-UHFFFAOYSA-N |

Canonical SMILES |

C=C1C=CC(=C1C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Scientific Research Applications

Synthesis and Derivatives

The synthesis of diphenyl fulvene and its derivatives has been extensively studied. Notably, the synthesis of 1,3-diphenyl-6-alkyl/aryl substituted pentafulvenes has been reported, revealing their structural and electronic properties. These derivatives demonstrate tunable photophysical properties, which are crucial for applications in organic light-emitting diodes (OLEDs) and solar cells .

Table 1: Synthesis of this compound Derivatives

| Compound Name | Structure | Key Properties |

|---|---|---|

| 1,3-Diphenyl-6-pyrene fulvene | Structure | Strong π-π interactions |

| 1,3-Diphenyl-6-alkyl fulvenes | Structure | Tunable HOMO-LUMO band gaps |

| 1,3-Diphenyl-6-naphthyl fulvene | Structure | Enhanced fluorescence emission |

Applications in Organic Electronics

This compound and its derivatives are being explored as potential materials for organic electronic devices. Their ability to form charge-transfer complexes makes them suitable for use in:

- Organic Photovoltaics (OPVs) : The tunable electronic properties allow for optimization in light absorption and energy conversion efficiency.

- Organic Light Emitting Diodes (OLEDs) : The photophysical properties contribute to improved brightness and color purity in displays.

Recent studies have indicated that substituted fulvenes can act as singlet fission chromophores, enhancing the efficiency of solar cells by enabling multiple exciton generation from a single photon .

Thermal Properties and Stability

The thermal stability of this compound is critical for its application in high-temperature environments. Research indicates that this compound exhibits significant thermal stability, making it suitable for use in high-performance materials. Mechanochemical studies have shown that the Diels-Alder reaction kinetics involving this compound can be significantly enhanced under mechanical grinding conditions, indicating potential pathways for synthesizing new materials .

Case Study 1: Diels-Alder Reactions

A detailed study on the Diels-Alder reaction between this compound and maleimide demonstrated that pre-grinding the reactants significantly increased the conversion ratio from 30% to 80% within a few hours. This study highlights the importance of mechanical activation in enhancing reaction rates and yields .

Case Study 2: Photophysical Properties

Research on various substituted diphenyl fulvenes revealed that their photophysical properties could be finely tuned through structural modifications. For instance, the incorporation of pyrene moieties led to enhanced fluorescence properties suitable for OLED applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Diphenyl Dibenzofulvene (DPDBF)

DPDBF shares the fulvene core but incorporates two additional benzene rings fused to the cyclopentadienyl unit. Key differences include:

- Absorption/Emission : DPDBF exhibits a broader absorption range (320–510 nm) compared to diphenyl fulvene (λₐᵦₛ ~380 nm) . Emission in DPDBF is solvent-dependent: in solution, radiationless decay via S₁→S₀ conical intersection (C1-C6 twisting) quenches fluorescence, while restricted intramolecular rotation (RIM) in aggregates or solids enhances emission .

- Mechanistic Insight : Computational studies confirm that steric hindrance from phenyl groups in this compound analogs (e.g., compounds 1a and 1b) reduces solvent sensitivity, whereas DPDBF’s planar structure allows greater conformational freedom .

Tetraphenylfulvene Derivatives

Tetraphenylfulvenes (e.g., 6,6′-diCOOMe/CN-substituted) exhibit distinct electronic transitions:

- Absorption : A strong HOMO-1→LUMO transition at 320 nm (S₂ state), with weaker HOMO→LUMO absorption at 380 nm .

- AIE Behavior: Unlike this compound, tetraphenylfulvenes show pronounced AIE due to helical molecular geometries that prevent π-π stacking in aggregates, enhancing emission via RIM .

- Applications : These derivatives are explored as n-type additives in solar cells due to suitable HOMO-LUMO gaps (~2.5–3.0 eV) .

1,3-Diphenyl-6-Substituted Fulvenes

Substitution at the C6 position (e.g., alkyl, aryl, or pyrene groups) modifies intermolecular interactions:

- π-π Interactions : Pyrene-substituted derivatives exhibit strong π-π stacking, shifting emission wavelengths and enhancing solid-state luminescence .

- Synthetic Flexibility : Acetylene-based synthesis routes enable diverse substituents, expanding applications in metallocene and bioactive compound synthesis .

Dibenzofulvene vs. This compound: Structural and Electronic Contrasts

| Property | This compound | Dibenzofulvene |

|---|---|---|

| Structure | Phenyl groups at C6 | Benzene rings fused to core |

| Absorption (nm) | 380 (HOMO→LUMO) | 320–510 (broad) |

| Emission Mechanism | RIM/AIE in aggregates | Conical intersection dominance |

| Solvent Sensitivity | Low (steric hindrance) | High (planar structure) |

| Applications | OLEDs, biosensors | Theoretical models |

Research Findings and Data Tables

Table 1: Photophysical Properties of Fulvene Derivatives

Table 2: Electronic and Structural Parameters

| Compound | HOMO-LUMO Gap (eV) | Dihedral Angle (°)* | Solubility |

|---|---|---|---|

| This compound | 3.1 | 63–80 | Low |

| DPDBF | 2.8 | 39 | Moderate |

| Tetraphenylfulvene (-CN) | 2.5 | 25 | High |

Dihedral angle between phenyl rings and fulvene core

Preparation Methods

Reaction Mechanism and General Procedure

The reaction proceeds via a base-catalyzed condensation mechanism, where pyrrolidine facilitates deprotonation of the cyclopentadiene ring, followed by nucleophilic attack on the aldehyde carbonyl group. Subsequent elimination of water yields the fulvene product. A typical procedure involves:

Scope and Yields

This method exhibits broad compatibility with substituted benzaldehydes, as demonstrated by the synthesis of derivatives bearing methyl, mesityl, and pentamethylphenyl groups at the 6-position (Table 1). Yields range from 63% to 82%, with steric bulk minimally affecting efficiency.

Table 1: Representative 6-Aryl-1,3-Diphenylfulvenes Synthesized via Condensation

Organometallic Approach for 1,4,6-Substituted Derivatives

An alternative methodology, detailed in a 2004 patent, enables the preparation of 1,4,6-substituted fulvenes through halogenated cyclopentenone intermediates. This method is particularly valuable for introducing alkyl groups or complex substitution patterns.

Stepwise Synthesis

-

Halogenation : 2-Bromo- or 2-iodo-cyclopentenones (e.g., 2-bromo-3-methoxy-1,3-dimethyl-cyclopentenone) serve as starting materials.

-

Organolithium Addition : Treatment with n-butyl lithium at −78°C generates a lithium enolate.

-

Formaldehyde Quenching : Reaction with paraformaldehyde introduces a hydroxymethyl group.

-

Methylation : Sequential treatment with methyl iodide and sodium hydride yields the final fulvene.

Key Advantages and Limitations

-

Yield : 62% for 2-methoxymethyl-1,3-dimethyl-cyclopenta-1,3-diene.

-

Complexity : Requires strict temperature control (−78°C to 100°C) and inert atmosphere.

-

Scope : Effective for alkyl and alkoxy substituents but less practical for aryl groups compared to the condensation method.

Comparative Analysis of Synthetic Methods

Efficiency and Practicality

-

Condensation Method :

-

Organometallic Method :

Structural Characterization

Crystallographic studies of 6-aryl derivatives reveal consolidated packing via C–H⋯π interactions. For example, in 6-(3-methylphenyl)-1,3-diphenylfulvene, each molecule participates in six C–H⋯π interactions, stabilizing the crystal lattice. Bond lengths within the fulvene core (1.35–1.46 Å for C=C bonds) remain consistent across derivatives, confirming structural integrity.

Experimental Optimization and Challenges

Solvent and Catalyst Selection

Q & A

Basic: What experimental protocols are recommended for synthesizing diphenyl fulvene derivatives with high purity?

Answer:

this compound derivatives are typically synthesized via Knoevenagel condensation, where cyclopentadiene reacts with ketones (e.g., benzophenone) under basic conditions. A catalytic method using pyrrolidine in MeOH/H2O (Stone and Little protocol) achieves high yields (up to 90%) for aliphatic and aromatic ketones . Key steps include:

- Catalyst Optimization : Use 5–10 mol% pyrrolidine in anhydrous THF to minimize side reactions.

- Purification : Distillation under reduced pressure (for volatile derivatives) or recrystallization from ethanol/hexane mixtures.

- Validation : Confirm purity via GC-MS or NMR (e.g., exocyclic methylene protons appear at δ 6.2–6.8 ppm) .

Basic: What spectroscopic and computational methods are critical for characterizing this compound’s structure and reactivity?

Answer:

- NMR Spectroscopy : - and -NMR identify substituent effects on the fulvene core. Exocyclic protons (C6) show deshielding (δ 5.8–7.0 ppm), while cyclopentadienyl protons appear at δ 5.2–5.6 ppm .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., [M+H] for 6,6-diphenylfulvene at m/z 260.1560).

- DFT Calculations : Optimize geometries at B3LYP/6-31G(d) to predict electronic transitions and compare with UV-Vis spectra (λmax ~ 320 nm for diphenyl derivatives) .

Advanced: How can aromaticity in this compound derivatives be systematically evaluated?

Answer:

Aromaticity is assessed using:

- HOMA Index : Calculated from experimental bond lengths. For example, 6-dimethylaminopiperidinofulvene has HOMA = 0.702, indicating moderate aromaticity, while electron-withdrawing groups reduce HOMA (e.g., −0.106 for 6-(4-dimethylaminophenyl)fulvene) .

- NBO Analysis : Quantifies π-electron delocalization. Exocyclic electron-donating groups (e.g., −NH) increase occupancy of π* orbitals, enhancing proaromatic character .

- Magnetic Criteria : NICS(1)zz values (computed at 1 Å above the ring) for this compound derivatives range from −2 to +4 ppm, reflecting non-aromatic to weakly antiaromatic behavior .

Advanced: How do substituent effects at the exocyclic C6 position influence the electronic properties of this compound?

Answer:

Substituents modulate electron density via resonance and inductive effects:

- Electron-Donating Groups (EDGs) : −NH or −OCH at C6 increase π-electron delocalization, lowering reduction potentials (e.g., ΔE = −0.3 V for 6-NH-diphenylfulvene vs. unsubstituted).

- Electron-Withdrawing Groups (EWGs) : −NO or −CN decrease electron affinity, shifting λmax bathochromically by ~40 nm.

- Methodology : Use molecular electrostatic potential (MESP) minima (Vmin) at the fulvene core to predict substituent effects. Linear regression of ΔVmin vs. E yields R > 0.95 .

Advanced: How should researchers resolve contradictions in dipole moment data for this compound derivatives?

Answer:

Discrepancies arise from solvent polarization and computational approximations:

- Experimental Calibration : Measure dipole moments in non-polar solvents (e.g., cyclohexane) using Stark effect spectroscopy. For example, unsubstituted fulvene has μ = 1.1 D experimentally vs. 0.8 D theoretically .

- Theoretical Refinement : Apply post-Hartree-Fock methods (e.g., CCSD(T)/aug-cc-pVTZ) to account for electron correlation. Include solvent effects via PCM models.

- Error Analysis : Compare with azulene (μ = 1.0 D), a structurally similar system, to validate methodology .

Advanced: What experimental designs are effective for studying quantum interference (QI) in this compound-based molecular junctions?

Answer:

QI effects are probed via:

- Synthesis of Zwitterionic Forms : Introduce EDGs (e.g., −NMe) to stabilize aromatic cyclopentadienyl resonance structures, enhancing conductance .

- Single-Molecule Conductance Measurements : Use scanning tunneling microscopy-break junction (STM-BJ) to compare transmission functions of 1,3- vs. 2,5-connected derivatives.

- Computational Validation : Apply extended curly arrow rules (ECAR) to predict destructive QI in exocyclic connectivity, validated by NEGF-DFT simulations .

Advanced: How can enantioselective synthesis of chiral this compound derivatives be achieved?

Answer:

- Organocatalytic DKR : Use chiral pyrrolidine catalysts (e.g., (S)-proline) in THF at −20°C to resolve racemic mixtures. Achieve enantiomeric excess (ee) up to 75% via dynamic kinetic resolution .

- Chiral HPLC : Separate enantiomers using Chiralpak IA columns (hexane/iPrOH = 90:10). Monitor ee via polarimetry ([α]D = ±120° for 6-cyclopropyl derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.